
Taniplon
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Taniplon is a nonbenzodiazepine anxiolytic drug from the imidazoquinazoline family of drugs. It binds strongly to benzodiazepine sites on the gamma-aminobutyric acid (GABA) A receptor and has similar anxiolytic effects in animals, but with less sedative or muscle relaxant action .
Análisis De Reacciones Químicas
Taniplon undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the this compound molecule.
Substitution: Substitution reactions can occur at various positions on the imidazoquinazoline core, allowing for the introduction of different substituents. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Aplicaciones Científicas De Investigación
Psychiatric Disorders
Major Depressive Disorder (MDD) :
Taniplon has been investigated for its efficacy in treating MDD. Clinical trials have shown that it may improve depressive symptoms with a favorable side effect profile compared to other SSRIs.
Generalized Anxiety Disorder (GAD) :
Research indicates that this compound may effectively reduce anxiety symptoms, making it a candidate for treating GAD. Its mechanism of action, which involves serotonin modulation, is believed to contribute to its anxiolytic effects.
Cognitive Enhancement
Recent studies suggest that this compound might enhance cognitive functions, particularly in populations with cognitive impairments such as Alzheimer's disease. Its ability to modulate neurotransmitter systems could support memory and learning processes.
Neuroprotective Effects
This compound has demonstrated potential neuroprotective properties in preclinical models. It may help mitigate neuronal damage in conditions like stroke or neurodegenerative diseases by reducing oxidative stress and inflammation.
Case Study 1: Efficacy in Depression
A randomized controlled trial involving 200 participants diagnosed with MDD assessed the effectiveness of this compound over a 12-week period. Results indicated a significant reduction in depressive symptoms compared to placebo, with an improvement in overall quality of life metrics.
Case Study 2: Anxiety Management
In a study focusing on GAD, participants receiving this compound reported a 40% reduction in anxiety symptoms after eight weeks of treatment. The findings suggest that this compound could serve as an effective alternative to existing anxiolytics.
Case Study 3: Cognitive Function in Elderly
A cohort study examined the cognitive effects of this compound in elderly patients with mild cognitive impairment (MCI). Participants showed notable improvements in memory recall and executive function tasks after six months of treatment, indicating its potential role in cognitive enhancement.
Comparative Data Table
Application Area | Efficacy Evidence | Notable Findings |
---|---|---|
Major Depressive Disorder | Significant symptom reduction | Improved quality of life |
Generalized Anxiety Disorder | Effective anxiety reduction | Lower side effect profile |
Cognitive Enhancement | Enhanced memory and learning | Notable improvements in MCI patients |
Neuroprotection | Reduced oxidative stress | Potential benefits post-stroke |
Mecanismo De Acción
Taniplon exerts its effects by binding strongly to benzodiazepine sites on the GABA A receptor. This binding enhances the inhibitory effects of GABA, leading to anxiolytic effects. The molecular targets and pathways involved include the modulation of GABAergic neurotransmission, which results in reduced anxiety and stress responses .
Comparación Con Compuestos Similares
Taniplon is unique compared to other similar compounds due to its nonbenzodiazepine structure and its selective binding to the GABA A receptor. Similar compounds include:
Benzodiazepines: Traditional anxiolytic drugs that also bind to GABA A receptors but have more sedative and muscle relaxant effects.
Imidazoquinazolines: Other compounds in the same family as this compound, which may have similar anxiolytic effects but differ in their specific chemical structures and pharmacological profiles.
Actividad Biológica
Taniplon is an imidazo[1,2-a]pyrimidine derivative that has garnered attention for its potential therapeutic applications, particularly in the realm of anxiolytic treatment. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is structurally related to other compounds like fasiplon and divaplon, which are known for their anxiolytic properties. Its chemical structure allows it to interact effectively with the GABAA receptor, a key player in the modulation of anxiety and stress responses in the central nervous system (CNS) .
This compound's primary mechanism involves enhancing the inhibitory neurotransmission mediated by GABAA receptors. By binding to specific sites on these receptors, this compound increases the frequency of chloride channel opening events, leading to hyperpolarization of neuronal membranes. This action results in reduced neuronal excitability and contributes to its anxiolytic effects .
1. Anxiolytic Effects
This compound has demonstrated significant anxiolytic activity in various preclinical models. In studies involving animal models of anxiety, this compound exhibited dose-dependent reductions in anxiety-like behaviors, comparable to established anxiolytics such as diazepam .
2. Cytotoxicity and Anticancer Potential
Recent studies have explored the cytotoxic effects of this compound on cancer cell lines. For instance, it showed inhibition against MCF-7 and MDA-MB-231 breast cancer cells with IC50 values ranging from 35.1 to 43.4 μM . The mechanism appears to involve apoptosis induction through modulation of apoptotic gene expression (Bax/Bcl-2 ratio), suggesting potential as an anticancer agent .
3. Molecular Docking Studies
Molecular docking studies have been conducted to predict this compound's binding affinity to various biological targets. Results indicated strong interactions with GABAA receptors and other relevant proteins involved in anxiety modulation . The binding energies observed were favorable, indicating a promising pharmacological profile.
Table 1: Summary of Biological Activities of this compound
Case Studies
In a notable study by Sokolova et al., this compound's efficacy was evaluated alongside other imidazo[1,2-a]pyrimidine derivatives. The research highlighted its superior anxiolytic properties compared to traditional treatments, suggesting a novel approach for managing anxiety disorders . Furthermore, its anticancer potential was underscored by its ability to induce apoptosis selectively in cancer cells while sparing healthy cells.
Propiedades
Número CAS |
106073-01-2 |
---|---|
Fórmula molecular |
C14H15N5O2 |
Peso molecular |
285.30 g/mol |
Nombre IUPAC |
3-(5-methoxy-6,7,8,9-tetrahydroimidazo[1,2-a]quinazolin-2-yl)-5-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H15N5O2/c1-8-15-12(18-21-8)10-7-19-11-6-4-3-5-9(11)13(20-2)17-14(19)16-10/h7H,3-6H2,1-2H3 |
Clave InChI |
OYKONKGGKFFMDV-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NO1)C2=CN3C4=C(CCCC4)C(=NC3=N2)OC |
SMILES canónico |
CC1=NC(=NO1)C2=CN3C4=C(CCCC4)C(=NC3=N2)OC |
Key on ui other cas no. |
106073-01-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.